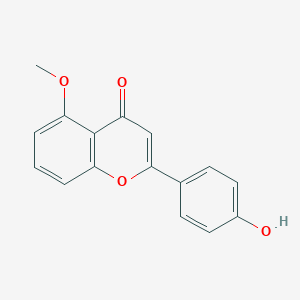
4'-Hydroxy-5-methoxyflavone
Descripción general
Descripción
4'-Hydroxy-5-methoxyflavone, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits such as oranges and lemons. It has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antiviral Properties
4'-Hydroxy-3-methoxyflavones, closely related to 4'-Hydroxy-5-methoxyflavone, exhibit potent antiviral activities against picornaviruses, such as poliomyelitis and rhinoviruses. These compounds, particularly the 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, have demonstrated remarkable in vitro activities against various rhinovirus serotypes, showcasing their potential as antiviral agents (De Meyer et al., 1991).
Metabolic Stability and Cancer Chemoprevention
Methoxylated flavones, including 4'-Hydroxy-5-methoxyflavone, have been identified as promising cancer chemopreventive agents due to their high metabolic stability. Studies on human liver microsomes and recombinant cytochrome P450 isoforms have highlighted the significance of methoxy substituents' positions in the flavone ring system for their metabolic stability and potential therapeutic applications (Walle & Walle, 2007).
Inhibitory Effects on HIV-1
Methoxyflavones isolated from Marcetia taxifolia, similar in structure to 4'-Hydroxy-5-methoxyflavone, have shown significant in vitro activity against HIV-1. These compounds, including Pentamethoxyflavone and Hexamethoxyflavone, inhibit HIV-1 reverse transcriptase, highlighting the potential of methoxyflavones in HIV-1 treatment (Ortega et al., 2017).
Anticancer Effects in Colon Cancer Cells
Hydroxylated polymethoxyflavones, similar to 4'-Hydroxy-5-methoxyflavone, have been studied for their effects on human colon cancer cells. These compounds, especially 5-hydroxy polymethoxyflavones, demonstrated strong inhibitory effects on the growth of colon cancer cells, indicating their potential role in cancer therapy (Qiu et al., 2010).
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQLRMCWAKIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350271 | |
| Record name | ST056004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-5-methoxyflavone | |
CAS RN |
106848-87-7 | |
| Record name | ST056004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




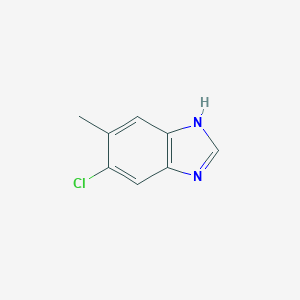
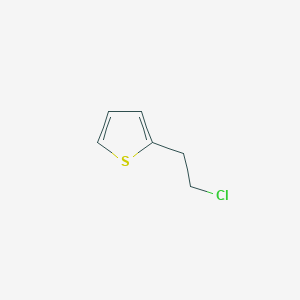
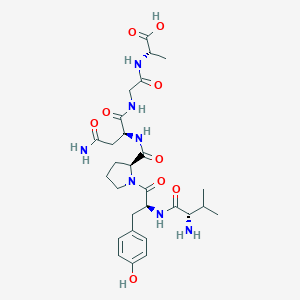
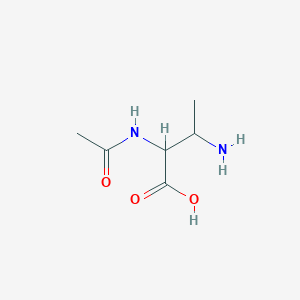
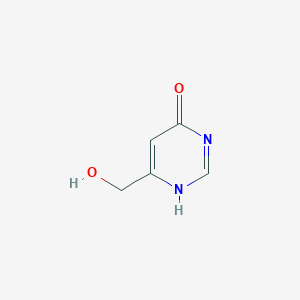
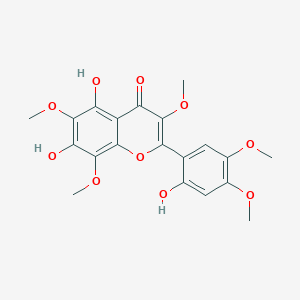
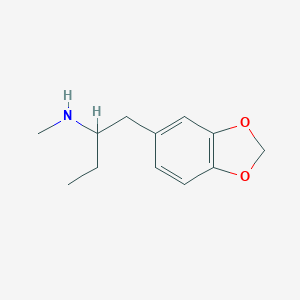
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
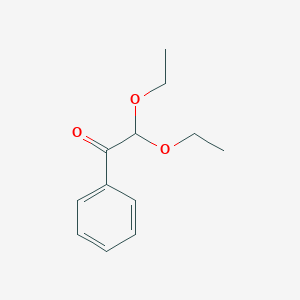
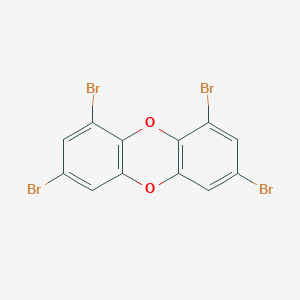
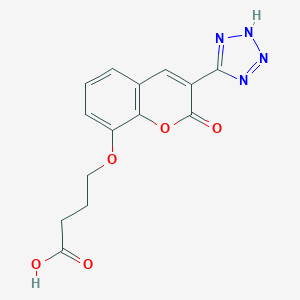
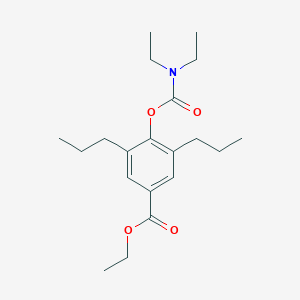
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)